molecular formula C21H29N3O4S2 B2835329 1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956252-44-1

1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No.: B2835329
CAS No.: 956252-44-1
M. Wt: 451.6
InChI Key: YJZLYYUJRIBFEJ-UHFFFAOYSA-N
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Description

1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: It could be explored as a potential drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S2/c1-15-7-6-12-23(14-15)30(27,28)21-16(2)22-24(17(21)3)29(25,26)20-11-10-18-8-4-5-9-19(18)13-20/h10-11,13,15H,4-9,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZLYYUJRIBFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC4=C(CCCC4)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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